molecular formula C15H17Cl2N3O2 B589774 4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole CAS No. 221132-58-7

4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole

Cat. No.: B589774
CAS No.: 221132-58-7
M. Wt: 342.22
InChI Key: NZEKXQPHAKNDLR-UHFFFAOYSA-N
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Description

This compound belongs to the class of oxolanes carrying 1,2,4-triazol-ylmethyl and 2,4-dichlorophenyl substituents . It is also known as penconazole . The molecular formula is C15H17Cl2N3O2 .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring attached to a 2,4-dichlorophenyl group and a 1,3-dioxolane ring . The exact mass is 341.0697822 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, 1,2,4-triazole derivatives are known to exhibit various biological activities .

Scientific Research Applications

Therapeutic Potential and Biological Activities

Antifungal and Antibacterial Applications : 1,2,4-Triazole derivatives exhibit significant antifungal and antibacterial activities, contributing to their consideration in the development of new pharmaceuticals. The structure-activity relationship (SAR) studies of these compounds reveal their potential as innovative antifungal agents, addressing the urgent need for effective treatments against resistant fungal strains and minimizing side effects associated with current therapies (Kazeminejad et al., 2022).

Anticancer Activities : The 1,2,4-triazole nucleus is a core structure in several categories of anticancer drugs. Research on 1,2,4-triazole derivatives has highlighted their potential in cancer therapy, with many studies focusing on their synthesis and evaluation against various cancer cell lines. The pharmacological significance of these compounds is underscored by their broad spectrum of biological activities, including antitumoral properties (Aggarwal & Sumran, 2020).

Environmental Applications and Safety

Pesticide Degradation : The role of 1,2,4-triazole derivatives extends into environmental science, where their degradation pathways and environmental safety are of interest. Research on the microbial degradation of triazole-based compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid), a widely used herbicide, has provided insights into the potential for bioremediation of contaminated sites. This includes understanding the behavior of these compounds in agricultural environments and their breakdown by specific microorganisms, which can mitigate the environmental impact of agricultural chemicals (Magnoli et al., 2020).

Advancements in Chemical Synthesis

Synthetic Methodologies : The synthesis of 1,2,4-triazole derivatives has been a focus of chemical research, aiming to develop more efficient and environmentally friendly methods. Advances in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have enabled the rapid and selective synthesis of 1,2,4-triazoles. This methodology supports the eco-friendly production of triazoles, reducing the environmental footprint of chemical synthesis and facilitating the development of new drugs and materials (de Souza et al., 2019).

Properties

IUPAC Name

4-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-9-18-19-10-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEKXQPHAKNDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733660
Record name 4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221132-58-7
Record name 4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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